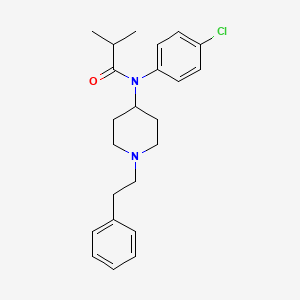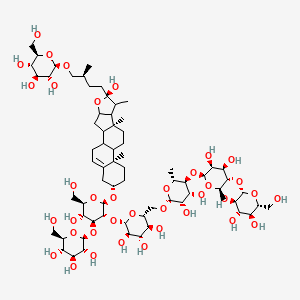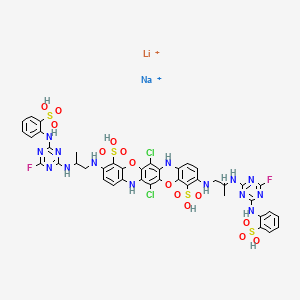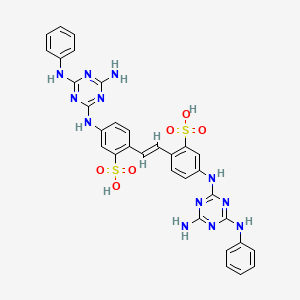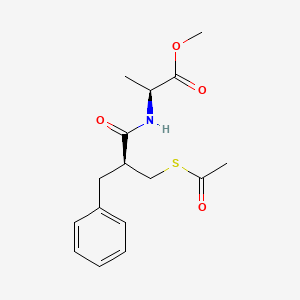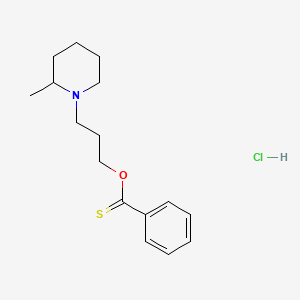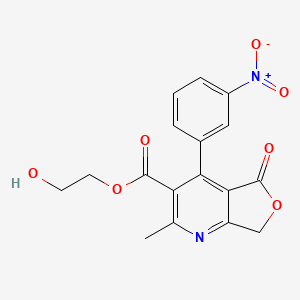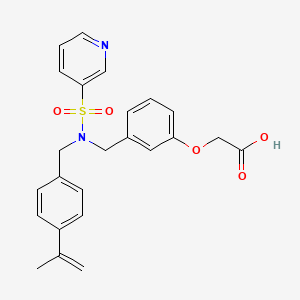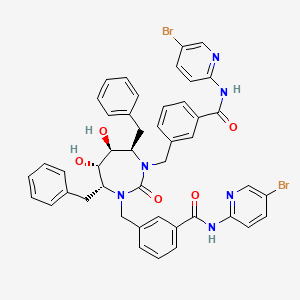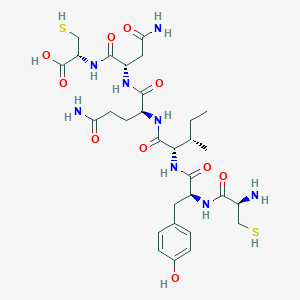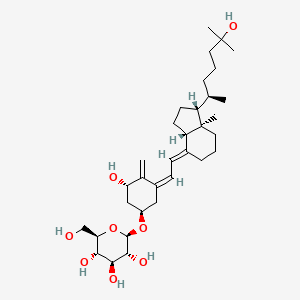
1,25-Dihydroxyvitamin D3 3-glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,25-Dihydroxyvitamin D3 3-glycoside is a glycosylated derivative of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is known for its role in calcium homeostasis and bone health, as well as its potential therapeutic applications in various diseases, including autoimmune disorders and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,25-dihydroxyvitamin D3 3-glycoside typically involves the glycosylation of 1,25-dihydroxyvitamin D3. This process can be achieved through various methods, including chemical glycosylation and enzymatic glycosylation. Chemical glycosylation often involves the use of glycosyl donors and catalysts under specific reaction conditions to attach the glycoside moiety to the 1,25-dihydroxyvitamin D3 molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis or biotechnological approaches. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Biotechnological methods, such as microbial fermentation and enzymatic synthesis, are often preferred for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1,25-Dihydroxyvitamin D3 3-glycoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity .
Scientific Research Applications
1,25-Dihydroxyvitamin D3 3-glycoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: It is used to investigate the role of glycosylated vitamin D3 derivatives in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases, cancers, and bone disorders.
Industry: It is used in the development of vitamin D3 supplements and fortified foods
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxyvitamin D3: The non-glycosylated form, known for its role in calcium homeostasis and bone health.
20-Hydroxyvitamin D3: A non-calcemic analog with potential therapeutic applications in autoimmune diseases.
Uniqueness
1,25-Dihydroxyvitamin D3 3-glycoside is unique due to its glycosylation, which can enhance its stability, bioavailability, and specific biological activities. This modification may also reduce potential side effects associated with non-glycosylated forms .
Properties
| 89497-11-0 | |
Molecular Formula |
C33H54O8 |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
InChI Key |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


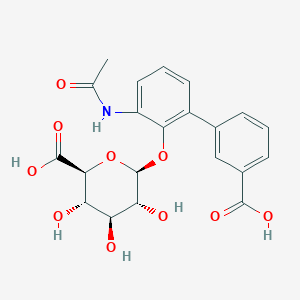
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
